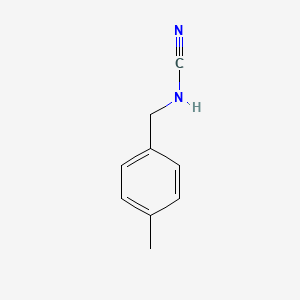

(4-Methylbenzyl)cyanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXOALXSRJQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (4-Methylbenzyl)cyanamide for medicinal chemistry

An In-Depth Technical Guide to the Chemical Properties of (4-Methylbenzyl)cyanamide for Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. (4-Methylbenzyl)cyanamide emerges as a compound of significant interest, embodying the unique characteristics of the N-substituted cyanamide functional group. This guide provides an in-depth technical exploration of (4-Methylbenzyl)cyanamide, designed for researchers, scientists, and drug development professionals. We will dissect its fundamental chemical properties, synthetic pathways, and diverse reactivity, highlighting its potential as both a foundational building block for complex heterocycles and a reactive pharmacophore for targeted covalent inhibition. The cyanamide moiety, with its distinct electronic and steric profile, serves as a versatile tool in the design of next-generation therapeutics.[1][2][3]

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of a molecule is the bedrock of rational drug design. These parameters govern solubility, membrane permeability, and interactions with biological targets.

Physicochemical Data Summary

The calculated properties of (4-Methylbenzyl)cyanamide provide a quantitative snapshot of its drug-like potential.

| Property | Value | Significance in Medicinal Chemistry |

| CAS Number | 98952-71-7[4][5] | Unique chemical identifier for database tracking and procurement. |

| Molecular Formula | C₉H₁₀N₂[5] | Defines the elemental composition and is the basis for molecular weight. |

| Molecular Weight | 146.19 g/mol [4][5] | Falls within the "Rule of Five" guidelines, suggesting good potential for oral bioavailability. |

| IUPAC Name | (4-methylbenzyl)cyanamide[4] | Systematic nomenclature for unambiguous chemical communication. |

| SMILES | CC1=CC=C(C=C1)CNC#N[5] | A machine-readable line notation for chemical structure representation. |

| LogP | 1.5657[5] | Indicates a balance between hydrophilicity and lipophilicity, crucial for cell permeability. |

| TPSA | 35.82 Ų[5] | Topological Polar Surface Area suggests good potential for oral absorption and blood-brain barrier penetration. |

| H-Bond Acceptors | 2[5] | The two nitrogen atoms can act as hydrogen bond acceptors in receptor interactions. |

| H-Bond Donors | 1[5] | The N-H group provides a hydrogen bond donor site, contributing to target binding. |

| Rotatable Bonds | 2[5] | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Spectroscopic Signature

The interpretation of spectroscopic data is essential for structural verification and reaction monitoring. While an experimental spectrum is definitive, the expected spectral characteristics can be predicted from the molecule's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the benzylic protons (-CH₂-), a singlet for the methyl protons (-CH₃), a set of two doublets in the aromatic region (7-8 ppm) characteristic of a 1,4-disubstituted benzene ring, and a broad singlet for the amine proton (-NH-), the chemical shift of which can vary depending on solvent and concentration.[6]

-

¹³C NMR Spectroscopy : Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, aromatic carbons between 120-140 ppm, the benzylic carbon (-CH₂) around 45-55 ppm, and the methyl carbon (-CH₃) around 20 ppm.[6][7]

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group identification. A sharp, medium-intensity peak around 2200-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A peak in the 3200-3500 cm⁻¹ region corresponds to the N-H stretch. C-H stretches for the aromatic and aliphatic protons will appear just below and above 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve the loss of the cyanamide group or cleavage at the benzylic position.[8]

Part 2: Synthesis and Reactivity

The utility of (4-Methylbenzyl)cyanamide in medicinal chemistry is underpinned by its accessible synthesis and predictable, yet versatile, reactivity.

Synthetic Strategies

The synthesis of N-substituted cyanamides has evolved from classical methods using hazardous reagents to more modern, safer protocols.

-

Classical Amination with Cyanogen Halides : The traditional route involves the reaction of an amine (4-methylbenzylamine) with a cyanogen halide, such as the highly toxic cyanogen bromide.[9] While effective, the hazardous nature of the reagent has driven the development of alternatives.[9]

-

Tiemann Rearrangement of Amidoximes : A facile and general method involves the Tiemann rearrangement of amidoximes. This is often promoted by benzenesulfonyl chlorides and a base like DIPEA, providing good yields of the corresponding N-substituted cyanamides.[10][11][12]

-

Modern Electrophilic Cyanation : To avoid toxic cyanogen halides, methods using reagents like N-chlorosuccinimide and Zn(CN)₂ have been developed for the cyanation of primary and secondary amines.[12]

-

Alkylation of Cyanamide : A direct and atom-economical approach is the N-alkylation of cyanamide itself with an appropriate alkylating agent, such as 4-methylbenzyl bromide, often in the presence of a base.[13]

Caption: General synthetic pathway to (4-Methylbenzyl)cyanamide.

Protocol: General Synthesis via Alkylation of Cyanamide

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Setup : To a solution of cyanamide (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq.).

-

Addition : Slowly add a solution of 4-methylbenzyl bromide (1.0 eq.) in the same solvent to the stirred suspension at room temperature.

-

Reaction : Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.[13]

-

Workup : After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure (4-Methylbenzyl)cyanamide.

The Dual Reactivity of the Cyanamide Moiety

The cyanamide functional group is ambiphilic, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile carbon.[2][4] This duality is the source of its vast chemical utility.

-

Nucleophilic Pathway : The sp³-hybridized nitrogen can act as a nucleophile, participating in addition reactions. This is fundamental to its role in forming guanidines and other heterocycles.

-

Electrophilic Pathway : The sp-hybridized carbon of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in covalent inhibitor design, where it can react with amino acid residues like cysteine.[4][14]

Caption: Dual nucleophilic and electrophilic nature of the cyanamide group.

Part 3: Applications in Medicinal Chemistry

(4-Methylbenzyl)cyanamide and related structures are valuable intermediates and pharmacophores in drug discovery.

A Versatile Building Block for Heterocyclic Scaffolds

The cyanamide group is a powerful precursor for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Guanidines and Ureas : Cyanamides react readily with amines to form guanidines and can be hydrolyzed to ureas.[11][13][15] The guanidinium group is a common feature in drugs, valued for its ability to form strong salt-bridge interactions with biological targets.

-

Quinazolines and Pyrimidines : (4-Methylbenzyl)cyanamide can participate in cyclization reactions, such as acid-mediated [4+2] annulation with 2-amino aryl ketones, to efficiently produce 2-aminoquinazoline derivatives.[4] Similarly, cyanamides are key precursors for pyrimidine rings found in antivirals and other drugs.[1]

-

Thiazoles : In one-pot reactions involving a ketone and elemental sulfur, cyanamides can be used to construct 2-aminothiazole rings, another important heterocyclic core.[1]

Caption: Synthesis of key medicinal scaffolds from a cyanamide precursor.

The Cyanamide Group as a Covalent Warhead

In recent years, cyanamides have gained prominence as moderately reactive electrophilic "warheads" for covalent drug discovery.[14] They offer a balance of reactivity and selectivity, making them attractive alternatives to highly reactive groups like acrylamides.[14]

-

Mechanism of Action : The electrophilic carbon of the cyanamide can be attacked by nucleophilic residues in an enzyme's active site, most notably the thiol group of cysteine. This forms a stable covalent adduct, leading to irreversible inhibition of the enzyme.

-

Targeted Enzymes : This strategy has been successfully applied to inhibit various enzymes:

-

Cysteine Proteases : Cyanamide-based inhibitors show significant activity against lysosomal cysteine proteases like cathepsin K and S, which are implicated in bone resorption and neuropathic pain.[4]

-

N-acylethanolamine acid amidase (NAAA) : Potent and selective inhibitors of NAAA, a cysteine amidase involved in inflammation and pain signaling, have been developed using a cyanamide pharmacophore.[16]

-

Aldehyde Dehydrogenase (ALDH) : Cyanamide itself is known to be an in vivo inhibitor of ALDH.[17] It is metabolized, likely by catalase, into a reactive species that inhibits the enzyme, causing the accumulation of acetaldehyde after alcohol consumption.[17][18] This is the basis for its use as an alcohol-deterrent drug.[15][17]

-

Caption: Conceptual workflow of covalent enzyme inhibition by a cyanamide warhead.

Conclusion

(4-Methylbenzyl)cyanamide stands out as a molecule of considerable utility and potential in medicinal chemistry. Its physicochemical properties are favorable for drug development, and its synthesis is accessible through modern, safe chemical methods. The true power of this compound lies in the dual reactivity of the cyanamide moiety. This allows it to serve as a versatile synthon for creating a diverse array of complex, biologically relevant heterocyclic scaffolds. Furthermore, its role as a tunable electrophilic warhead opens exciting avenues for the design of selective covalent inhibitors for a range of enzymatic targets. For drug discovery teams, (4-Methylbenzyl)cyanamide represents not just a single compound, but a gateway to a rich chemical space ripe for exploration.

References

- Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes.

- Cyanamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds in Drug Discovery. Benchchem.

- Synthesis of Some N-Substituted N-(Trimethylstannyl)cyanamides. Semantic Scholar.

- Practical Synthesis of N-Substituted Cyanamides as N-C-N Building Blocks for Heterocycle Synthesis.

- Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines.

- ChemInform Abstract: Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes.

- Cyanamides. Enamine.

- (4-Methylbenzyl)cyanamide|CAS 98952-71-7|RUO. Benchchem.

- Cyanamide: A Versatile Compound in Modern Chemistry. ChemicalBook.

- Cyanamide. Wikipedia.

- 98952-71-7 | N-(4-Methylbenzyl)cyanamide. ChemScene.

- Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. PubMed.

- Introduction to cyanamides. Cardiff University.

- What is the mechanism of Cyanamide?.

- The Pivotal Role of Cyanamide in Modern Pharmaceutical Synthesis: A Technical Guide. Benchchem.

- Oral formulations for controlled release of alcohol deterrents.

- Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. PMC.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.

- NMR Spectroscopy. MSU chemistry.

- Organic Chemistry Ir And Nmr Che

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. (4-Methylbenzyl)cyanamide|CAS 98952-71-7|RUO [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. lehigh.edu [lehigh.edu]

- 8. youtube.com [youtube.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanamides - Enamine [enamine.net]

- 15. Cyanamide - Wikipedia [en.wikipedia.org]

- 16. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO1998058642A1 - Oral formulations for controlled release of alcohol deterrents - Google Patents [patents.google.com]

- 18. What is the mechanism of Cyanamide? [synapse.patsnap.com]

Thermodynamic Stability and Synthetic Utility of (4-Methylbenzyl)cyanamide

Technical Whitepaper | Version 1.0

Executive Summary

(4-Methylbenzyl)cyanamide (CAS 98952-71-7) represents a critical "chameleon" intermediate in organic synthesis. While structurally simple, its utility in constructing guanidines, quinazolines, and tetrazoles is often hampered by a misunderstanding of its thermodynamic profile. This guide dissects the stability parameters of the molecule, specifically the tautomeric equilibrium between the stable cyanamide and the reactive carbodiimide forms. We provide validated protocols for its synthesis and stabilization, ensuring high fidelity in downstream applications.

Molecular Architecture & Thermodynamics

The reactivity of (4-Methylbenzyl)cyanamide is governed by a prototropic tautomerism. Unlike simple nitriles, the cyanamide moiety possesses an acidic proton (

Tautomeric Equilibrium

Thermodynamically, the cyanamide (N-C≡N) form is significantly more stable than the carbodiimide (N=C=NH) form by approximately 4–5 kcal/mol in the gas phase. However, the carbodiimide tautomer is the obligate electrophile in many nucleophilic additions (e.g., guanidinylation).

-

Cyanamide Form: Dominated by the strong C≡N triple bond (

210 kcal/mol). -

Carbodiimide Form: Relying on cumulative double bonds (

146 kcal/mol for C=N), rendering it higher in energy and more susceptible to nucleophilic attack.

Decomposition Pathways

The primary thermodynamic hazard is exothermic oligomerization . In the presence of base or heat (>40°C), the deprotonated cyanamide anion acts as a nucleophile toward the neutral cyanamide (or carbodiimide), leading to dimerization (dicyandiamide) and trimerization (isomelamine derivatives).

Figure 1: Thermal and chemical decomposition pathways. Note that basic conditions accelerate dimerization, while acidic aqueous conditions favor hydrolysis.

Stability Metrics & Physical Properties[1][2][3][4]

The following data aggregates experimental observations for N-benzylcyanamide derivatives, adjusted for the electron-donating effect of the 4-methyl group (Hammett

| Property | Value / Characteristic | Implication for Synthesis |

| Physical State | Low-melting solid or viscous oil | Tendency to supercool; seeding may be required for crystallization. |

| IR Signature | Strong nitrile stretch confirms cyanamide tautomer. | |

| Storage Temp | 2°C – 8°C | Prevents slow dimerization over weeks. |

| Deprotonates in mild base ( | ||

| Thermal Limit | Avoid distillation at atmospheric pressure; use high vacuum. |

Validated Synthesis Protocols

We present two methodologies: the Classical BrCN Route (High Yield, High Hazard) and the Modern Oxidative Route (Moderate Yield, Lower Hazard).

Method A: Cyanogen Bromide (BrCN) Electrophilic Trapping

Standard industrial approach. Requires strict safety controls due to BrCN toxicity.

Reagents:

-

4-Methylbenzylamine (1.0 equiv)

-

Cyanogen Bromide (1.1 equiv)[1]

-

Triethylamine (

) (2.0 equiv) or -

Solvent: Anhydrous

or

Protocol:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve Cyanogen Bromide in-

Critical: BrCN is volatile. Use a bleach trap for the exhaust.

-

-

Addition: Add a solution of 4-methylbenzylamine and

dropwise over 30 minutes. Maintain internal temperature-

Why: Exotherm control prevents immediate dimerization.

-

-

Reaction: Stir at 0°C for 2 hours. A white precipitate (

) will form. -

Workup: Filter the solids. Wash the filtrate with cold 1M HCl (to remove unreacted amine) and then brine.

-

Isolation: Dry over

and concentrate in vacuo at < 30°C . -

Purification: If necessary, rapid column chromatography (SiO2, Hexane/EtOAc).

Method B: Oxidative N-Cyanation (Metal-Free)

Safer alternative avoiding cyanogen halides.[2]

Reagents:

-

4-Methylbenzylamine (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

N-Iodosuccinimide (NIS) or Bleach (NaClO)

-

Solvent: Acetonitrile (

)

Mechanism: In situ generation of an electrophilic "iodonium cyanide" or "chloronium cyanide" species that transfers the -CN group to the amine.

Synthetic Utility & Reactivity Workflow

Understanding the stability profile allows for "telescoped" reactions where the cyanamide is generated and consumed in situ, avoiding isolation of the unstable intermediate.

Figure 2: Divergent synthesis pathways. The intermediate must be kept neutral and cool until the subsequent reactant is added.

Critical Control Points

-

pH Sensitivity: Do not store the cyanamide in basic solution. The anion is unstable.

-

Concentration: Avoid concentrating to dryness if the product is an oil; neat oils polymerize faster than dilute solutions.

-

Stabilization: For long-term storage, adding trace amounts of weak acid (e.g., 0.1% acetic acid) can inhibit base-catalyzed dimerization.

References

-

Classical Synthesis via BrCN: Cressman, H. W. J.; Drake, N. L. "N-Methyl-1-naphthylcyanamide." Organic Syntheses, Coll.[3] Vol. 3, p.608 (1955).

-

Tautomeric Equilibrium Studies: Hill, S. V., et al. "Acid-catalysed hydrolysis of cyanamides: estimates of carbodi-imide basicity and tautomeric equilibrium constant." J. Chem. Soc., Perkin Trans. 2, 1984, 1009-1013.

-

Oxidative Cyanation (Green Method): Kim, J., et al. "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Tetrahedron Letters, 2013.

-

Safety & Polymerization Hazards: Bretherick's Handbook of Reactive Chemical Hazards. "Cyanamide: Polymerization."[4]

Sources

Thermodynamic and Solvation Profiling of (4-Methylbenzyl)cyanamide: A Technical Guide for Synthetic and Analytical Applications

Executive Summary

(4-Methylbenzyl)cyanamide (CAS 98952-71-7) is a highly versatile building block utilized extensively in carbonic anhydrase and cathepsin research, as well as serving as a critical synthon in complex cycloaddition chemistry[1]. However, its unique molecular architecture—combining a lipophilic 4-methylbenzyl tail with a highly polar, hydrogen-bonding cyanamide head—creates complex solvation thermodynamics.

As a Senior Application Scientist, I have observed that empirical failures in utilizing this compound often stem from a misunderstanding of its solubility limits. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in polar versus non-polar solvents, supported by self-validating experimental protocols designed to optimize reaction conditions for drug development professionals.

Structural Dichotomy and Solvation Thermodynamics

To predict the behavior of (4-Methylbenzyl)cyanamide, one must analyze the causality behind its intermolecular forces.

The parent compound, unsubstituted cyanamide, is highly polar and exhibits massive aqueous solubility (up to 77.5% at 15°C) while being practically insoluble in non-polar solvents like cyclohexane[2]. The addition of the 4-methylbenzyl group fundamentally alters this profile.

-

The Cyanamide Moiety (-NH-CN): Acts as both a strong hydrogen-bond donor (via the secondary amine) and a hydrogen-bond acceptor (via the nitrile nitrogen). In the solid state, these molecules form a robust crystalline lattice driven by intermolecular hydrogen bonding.

-

The 4-Methylbenzyl Group: Introduces significant steric bulk and lipophilicity, driven purely by weak London dispersion forces.

Polar Solvents (High Solvation Energy)

In polar protic (e.g., Methanol, HFIP) and polar aprotic (e.g., DMSO, DMF) solvents, the solvent molecules possess sufficient dipole moments and hydrogen-bonding capabilities to disrupt the cyanamide-cyanamide lattice energy. For example, the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides is optimally conducted in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a strongly hydrogen-bond donating solvent that perfectly solvates the cyanamide headgroup while stabilizing reaction intermediates[1].

Non-Polar Solvents (Lattice Energy Dominance)

In non-polar solvents (e.g., Hexane, Toluene), the energetic penalty of breaking the cyanamide hydrogen bonds is not compensated by the weak solvent-solute dispersion interactions. Consequently, the lattice energy dominates, resulting in precipitation or suspension. When non-polar environments are strictly required for a reaction, a co-solvent strategy is mandatory[3].

Thermodynamic pathways of (4-Methylbenzyl)cyanamide solvation in polar vs non-polar media.

Quantitative Solubility Profile

The following table synthesizes the expected solubility behavior of (4-Methylbenzyl)cyanamide across various solvent classes, providing a mechanistic rationale for each.

| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | 36.7 - 46.7 | High (>50 mg/mL) | Strong dipole-dipole interactions disrupt the crystalline lattice; excellent solvation of the polar cyanamide head. |

| Polar Protic | HFIP, Methanol | 16.7 - 32.7 | High (>30 mg/mL) | Robust hydrogen-bond donation to the nitrile nitrogen; ideal for acid-mediated cycloadditions[1]. |

| Moderately Polar | Ethyl Acetate, Acetone | 6.0 - 20.7 | Moderate (10-30 mg/mL) | Sufficient polarity to interact with the cyanamide group, aided by the lipophilic 4-methylbenzyl tail. |

| Non-Polar | Hexane, Toluene | 1.9 - 2.4 | Poor (<1 mg/mL) | Inability to overcome the cyanamide-cyanamide hydrogen bonding network[2]. |

| Aqueous Media | Water, PBS Buffers | 78.4 - 80.1 | Sparingly Soluble | The hydrophobic bulk of the 4-methylbenzyl group severely restricts aqueous solubility compared to pure cyanamide. |

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not rely on visual inspection alone; always validate solubility thermodynamically.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol establishes the exact quantitative solubility limit of (4-Methylbenzyl)cyanamide in a chosen solvent, ensuring no undissolved micro-particulates skew downstream assays.

-

Preparation: Add an excess amount (e.g., 100 mg) of solid (4-Methylbenzyl)cyanamide to a highly-sealed 5 mL amber glass vial containing 1.0 mL of the target solvent (e.g., DMSO or Toluene).

-

Equilibration: Insert a PTFE magnetic stir bar. Seal the vial and submerge it in a thermostatic water bath set to 25.0 ± 0.1 °C. Stir vigorously at 500 RPM for 48 hours to ensure thermodynamic equilibrium is reached[3].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet undissolved solute.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

-

Quantification (Self-Validation): Dilute the filtrate appropriately in the mobile phase and quantify the concentration using HPLC-UV (λ ~220 nm), comparing against a structurally validated calibration curve.

Protocol 2: Co-Solvent Strategy for Cycloaddition Reactions

When synthesizing 2-aminoquinazoline derivatives via [4+2] annulation[1], researchers may need to interface non-polar reactants with the polar cyanamide. This protocol utilizes a dynamic co-solvent addition to achieve homogeneity without compromising reaction kinetics.

-

Initial Suspension: Attempt to dissolve 1.0 mmol of (4-Methylbenzyl)cyanamide in 5.0 mL of the primary non-polar solvent (e.g., Toluene) at the target reaction temperature. The mixture will likely remain a cloudy suspension.

-

Titration: Under vigorous stirring, add a polar aprotic co-solvent (e.g., anhydrous DMF) dropwise.

-

Monitoring: Pause after every 100 µL addition to allow the system to equilibrate. Continue until the suspension transitions to a completely clear, homogeneous solution[3].

-

Validation: Extract a 50 µL aliquot, dilute in deuterated solvent, and run a rapid 1H-NMR to ensure the co-solvent has not induced premature degradation or side reactions with the cyanamide moiety.

Acid-mediated [4+2] annulation pathway of N-benzyl cyanamides in HFIP solvent.

Conclusion

The solubility profile of (4-Methylbenzyl)cyanamide is dictated by the competitive thermodynamic tension between its highly polar cyanamide headgroup and its lipophilic aromatic tail. By prioritizing polar aprotic or strongly hydrogen-bonding protic solvents (like HFIP), researchers can fully solubilize the compound for complex cycloadditions. When non-polar media are unavoidable, deploying a rigorously validated co-solvent titration method is essential to overcome the compound's robust crystalline lattice energy.

References

Sources

Molecular Structure and Reactivity Analysis of CAS 10441-52-8

Technical Guide: 3-Amino-1,2,4-triazole-5-carboxylic Acid[1]

Executive Summary

CAS 10441-52-8 denotes a specific grade or hydration state of 3-amino-1,2,4-triazole-5-carboxylic acid (ATCA) , a bifunctional heterocyclic building block critical to pharmaceutical synthesis and materials science.[1][2] This compound is distinguished by its amphoteric nature, possessing both a basic exocyclic amine/triazole core and an acidic carboxyl group.[2] This dual functionality allows it to serve as a versatile ligand in Metal-Organic Frameworks (MOFs) and a pharmacophore scaffold in drug discovery.[1]

This guide provides a rigorous analysis of the molecular architecture, synthetic pathways, and reactivity profiles of ATCA.[2] It is designed for researchers requiring actionable data on handling, modifying, and characterizing this compound in high-stakes experimental environments.[2]

Part 1: Molecular Architecture & Electronic Properties[1]

The reactivity of ATCA is dictated by its ability to exist in multiple tautomeric forms and its potential for zwitterionic charge distribution.[2] Understanding these states is prerequisite to controlling its behavior in nucleophilic substitution or coordination chemistry.[1]

1.1 Tautomerism and Zwitterionic Character

The 1,2,4-triazole ring is dynamic.[2] In solution, ATCA exists in equilibrium between the 1H, 2H, and 4H tautomers.[2] The presence of the carboxylic acid at position 5 and the amine at position 3 introduces a zwitterionic equilibrium, where the acidic proton can migrate to the basic ring nitrogen or the exocyclic amine.[2]

-

1H-Tautomer: Generally the most stable in the solid state, stabilized by intermolecular hydrogen bonding.[2]

-

Zwitterion: In neutral aqueous media, the carboxylate (

) and the protonated triazolium/ammonium species coexist, significantly affecting solubility and pKa values.[2]

1.2 Electronic Distribution Diagram

The following diagram illustrates the tautomeric equilibrium and the resonance stabilization that dictates nucleophilic attack sites.

Figure 1: Tautomeric and ionization states of 3-amino-1,2,4-triazole-5-carboxylic acid.[1] The zwitterionic form dominates at neutral pH, influencing solubility and ligand binding modes.[2]

Part 2: Reactivity Profile & Mechanistic Pathways[1]

ATCA is not merely a static scaffold; it is a reactive intermediate.[1] Its utility stems from three primary reactivity modes: Decarboxylation , Amine Acylation , and Coordination .[2]

2.1 Decarboxylation (Thermal Instability)

A critical handling parameter is thermal stability.[1][2] ATCA undergoes decarboxylation at elevated temperatures (>180°C) to yield 3-amino-1,2,4-triazole (Amitrole).[1]

-

Mechanism: Proton transfer to the ring carbon followed by loss of

.[1][2] -

Implication: Synthetic protocols requiring high heat must be monitored carefully to avoid degrading the carboxyl moiety unless Amitrole formation is the goal.

2.2 Nucleophilic Attacks & Cyclization

The exocyclic amine is a nucleophile, though its reactivity is modulated by the electron-withdrawing triazole ring.[2]

-

Acylation: Reacts with acid chlorides or anhydrides to form amides.[1]

-

Cyclization: Reaction with 1,3-electrophiles (e.g., diketones) yields fused bicyclic systems like [1,2,4]triazolo[1,5-a]pyrimidines , a common scaffold in oncology drugs (e.g., CDK inhibitors).[2]

2.3 Coordination Chemistry (MOF Synthesis)

ATCA is a "linker" of choice for Metal-Organic Frameworks.[1]

-

Binding Modes: It can bind metals via the carboxylate oxygen (monodentate/bidentate) and the triazole nitrogens (bridging).[1][2]

-

Example: Reaction with

salts yields rigid, porous frameworks used for gas storage.[2]

Part 3: Synthesis & Purification Strategies

Protocol: Condensation of Aminoguanidine and Oxalic Acid This is the industry-standard route, favored for its scalability and use of inexpensive precursors.[2]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve oxalic acid dihydrate in warm water (60°C).

-

Addition: Slowly add aminoguanidine bicarbonate in portions. Caution: Vigorous

evolution occurs.[1] -

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The solution will turn clear then potentially precipitate the intermediate salt.[2]

-

Cyclization: Evaporate the solvent to concentrate.[1] In some protocols, a thermal melt step (140-160°C) is required to drive the dehydration cyclization to form the triazole ring.[1][2]

-

Purification: Recrystallize from hot water.

Figure 2: Synthetic pathway for ATCA.[1] The critical step is the thermal cyclization which closes the triazole ring.[2]

Part 4: Analytical Characterization

To validate the identity of CAS 10441-52-8, compare experimental data against these standard values.

| Parameter | Specification / Value | Notes |

| Formula | MW: 128.09 g/mol | |

| Melting Point | 182–185 °C (dec.)[1][7] | Decarboxylation occurs near MP.[1][2] |

| Solubility | Soluble in hot water, DMSO, dilute acid/base.[2] | Poor solubility in non-polar solvents (DCM, Hexane).[2] |

| IR Spectrum | Broad OH band due to H-bonding.[1][2] | |

| 1H NMR | Solvent: DMSO-d6.[1] Peaks are broad due to exchange.[1] | |

| MS (ESI) | Negative mode |

Part 5: Applications in Drug Discovery & Materials[2]

5.1 Pharmaceutical Intermediates

ATCA is a bioisostere for amide bonds and a precursor to purine analogues.[1]

-

Workflow: The carboxylic acid is often esterified (using

) to protect it, allowing selective manipulation of the amine group.[2] -

Target: Synthesis of kinase inhibitors where the triazole ring interacts with the ATP-binding pocket via hydrogen bonds.[1]

5.2 Metal-Organic Frameworks (MOFs)

The rigid geometry of ATCA allows it to form "pillared" MOF structures.[1]

-

Function: The amine group remains uncoordinated in certain zinc-based MOFs, providing a "handle" for post-synthetic modification (e.g., reacting with aldehydes to form imines inside the pore).[2]

Part 6: Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent hydrate formation which alters stoichiometry in precise coordination reactions.[1][2]

-

Disposal: Do not allow to enter drains.[1] Neutralize with dilute base before disposal as chemical waste.[1]

References

-

Chem-Impex International. 3-Amino-1,2,4-triazole-5-carboxylic acid (CAS 10441-52-8) Product Data.[1] Retrieved from .[1]

-

Sigma-Aldrich. 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS 304655-78-5).[1] Retrieved from .[1]

-

BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. Retrieved from .[1][2]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 77200: 5-Carboxy-3-amino-1,2,4-triazole.[1] Retrieved from .[1][2]

-

MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules 2024.[1][2] Retrieved from .[1][2]

Sources

- 1. Ethanone, 1-(10-(2-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-, (2Z)-2-butenedioate (1:1) | C23H26N2O5S | CID 25087112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. 3-Amino-1,2,4-triazole-5-carboxylic acid CAS#: 3641-13-2 [m.chemicalbook.com]

- 7. 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5 [sigmaaldrich.com]

(4-Methylbenzyl)cyanamide: A Versatile Electrophilic Scaffold in Medicinal Chemistry

Topic: Literature Review of (4-Methylbenzyl)cyanamide as a Pharmaceutical Building Block Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

(4-Methylbenzyl)cyanamide (CAS 98952-71-7) serves as a critical intermediate in the synthesis of nitrogen-rich pharmacophores. Distinguished by its N-cyano moiety , this building block acts as a "chemical chameleon"—functioning both as a stable precursor for guanidines and heterocycles, and as a reactive electrophilic "warhead" in covalent enzyme inhibitors. This guide synthesizes its production, reactivity profile, and application in targeting metalloenzymes (Carbonic Anhydrase) and cysteine proteases (Cathepsins).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | N-(4-methylphenyl)methylcyanamide |

| CAS Number | 98952-71-7 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water |

| Storage | 2–8°C (Hygroscopic; store under inert atmosphere) |

| Key Functional Group | Cyanamide (-NH-CN): Amphoteric, electrophilic at carbon |

Synthetic Routes & Production

The synthesis of (4-Methylbenzyl)cyanamide predominantly relies on the Von Braun-type electrophilic cyanation of the corresponding primary amine. This protocol is favored for its scalability and atom economy.

Primary Synthetic Pathway

The reaction involves the nucleophilic attack of 4-methylbenzylamine on cyanogen bromide (CNBr) in the presence of a base to scavenge the hydrobromic acid byproduct.

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of CNBr.

-

Deprotonation: A base (typically Sodium Acetate or Triethylamine) removes the proton from the intermediate ammonium species.

-

Elimination: Bromide is displaced, yielding the N-cyanamide.

Visualization: Synthesis Workflow

Figure 1: Electrophilic cyanation pathway for the synthesis of (4-Methylbenzyl)cyanamide.

Experimental Protocol: Validated Synthesis

Note: Cyanogen bromide is highly toxic. All operations must be performed in a fume hood.

Objective: Synthesis of N-(4-methylbenzyl)cyanamide from 4-methylbenzylamine.

Reagents:

-

4-Methylbenzylamine (1.0 equiv)

-

Cyanogen Bromide (1.1 equiv)

-

Sodium Acetate (anhydrous, 2.0 equiv) or Triethylamine

-

Solvent: Methanol or Diethyl Ether

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 4-methylbenzylamine dissolved in Methanol (0.5 M concentration). Cool the solution to 0°C using an ice bath to suppress side reactions (e.g., dialkylation).

-

Addition: Add Sodium Acetate (solid) to the solution.

-

Cyanation: Add Cyanogen Bromide portion-wise over 15 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check: The product should show a characteristic strong absorption band at ~2220 cm⁻¹ (C≡N stretch) in IR spectroscopy.

Pharmaceutical Applications & Reactivity

(4-Methylbenzyl)cyanamide is not just a passive intermediate; it is a "divergent" scaffold.

The "Cyanamide Warhead" in Enzyme Inhibition

In medicinal chemistry, the cyanamide group is a validated "warhead" for covalent inhibition.

-

Cathepsin Inhibitors (S & K): The cyanamide carbon is electrophilic.[1][2] It reacts with the active site cysteine thiolate (-S⁻) of proteases to form a stable isothiourea adduct, irreversibly locking the enzyme.

-

Carbonic Anhydrase (CA) Inhibition: The terminal nitrogen of the cyanamide can coordinate with the Zinc (Zn²⁺) ion in the CA active site, or the molecule can act as a suicide substrate.

Precursor to Guanidines and Heterocycles

The nitrile-like carbon is highly susceptible to nucleophilic attack by amines, enabling the synthesis of guanidines—a moiety prevalent in antihistamines and antihypertensives.

Key Transformations:

-

Guanylation: Reaction with amines to form N,N'-disubstituted guanidines.

-

Cyclization: Reaction with azides (Click Chemistry) yields Tetrazoles (bioisosteres of carboxylic acids).

-

Heterocyclization: Acid-mediated condensation to form 2-Aminoquinazolines .

Visualization: Reactivity Divergence

Figure 2: Divergent synthetic utility of the (4-Methylbenzyl)cyanamide scaffold.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[3] Acute toxicity if swallowed.

-

Cyanide Risk: While the cyanamide group is distinct from cyanide salts, metabolic breakdown or extreme acidic conditions could theoretically release toxic byproducts. Handle with rigorous PPE.[3]

-

Stability: The compound is prone to dimerization (forming dicyandiamide derivatives) if stored improperly. Keep cold (2-8°C) and dry.

References

-

BenchChem. (4-Methylbenzyl)cyanamide Product Profile and Functional Group Compatibility.Link

-

ChemScene. N-(4-Methylbenzyl)cyanamide: Properties and Safety Data.Link

-

Organic Chemistry Portal. Synthesis of Guanidines from Cyanamides.Link

-

Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines via Cyanamide Intermediates. Org.[4][5][6][2][7] Synth. 2005, 82, 147. Link

-

National Institutes of Health (PubChem). Compound Summary: (4-Methylbenzyl)cyanamide.[1]Link[1]

-

Thieme Connect. Von Braun Reaction and Cyanamide Synthesis. Science of Synthesis. Link

Sources

- 1. (4-Methylbenzyl)cyanamide|CAS 98952-71-7|RUO [benchchem.com]

- 2. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicreactions.org [organicreactions.org]

Electronic Effects of the Methyl Group in (4-Methylbenzyl)cyanamide Reactivity

Executive Summary

(4-Methylbenzyl)cyanamide represents a critical scaffold in the synthesis of guanidines, quinazolines, and tetrazoles—pharmacophores essential to modern drug discovery. This guide dissects the specific electronic influence of the para-methyl substituent on the cyanamide moiety. Unlike simple alkyl cyanamides, the (4-methylbenzyl) variant exhibits a unique reactivity profile governed by the interplay of inductive (+I) and hyperconjugative (+H) effects transmitted through the methylene spacer.

This whitepaper provides a mechanistic analysis of how the 4-methyl group modulates nucleophilicity at the amine nitrogen (

Electronic Structure & Physical Organic Chemistry

The Inductive and Hyperconjugative Landscape

The reactivity of (4-Methylbenzyl)cyanamide is defined by the electron-donating nature of the methyl group at the para position of the benzene ring.

-

Sigma (

) Hammett Constant: The methyl group has a Hammett constant of -

Transmission: This electron density is transmitted to the benzyl carbon. Although the methylene (

) spacer insulates the cyanamide group from direct conjugation with the aromatic ring, the inductive effect increases the electron density on the adjacent amine nitrogen.

Impact on Acid-Base Properties (pKa)

The cyanamide group contains an acidic proton (

-

Mechanism: Deprotonation yields a delocalized anion

. -

Substituent Effect: The 4-methyl group destabilizes this anionic conjugate base compared to the unsubstituted benzylcyanamide.

-

Result: (4-Methylbenzyl)cyanamide is less acidic (higher pKa) than its unsubstituted or electron-poor counterparts (e.g., 4-nitrobenzylcyanamide).

| Compound | Substituent ( | Predicted Relative pKa | ||

| (4-Methylbenzyl)cyanamide | -0.17 (EDG) | Higher (Less Acidic) | Enhanced | Reduced |

| Benzylcyanamide | 0.00 (H) | Baseline | Baseline | Baseline |

| (4-Nitrobenzyl)cyanamide | +0.78 (EWG) | Lower (More Acidic) | Reduced | Enhanced |

Reactivity Profile: Mechanistic Implications

The 4-methyl group creates a dichotomy in reactivity, enhancing pathways driven by nitrogen nucleophilicity while slightly retarding those requiring nitrile electrophilicity.

Pathway A: Electrophilic Attack on Nitrogen (Alkylation)

In the presence of alkyl halides or electrophiles, the

-

Electronic Effect: The 4-methyl group increases electron density on the nitrogen lone pair.

-

Kinetic Consequence: The rate of N-alkylation is accelerated relative to the unsubstituted parent.

-

Hammett Correlation:

(Reaction is favored by electron donation).[1]

Pathway B: Nucleophilic Addition to Nitrile (Guanylation/Cyclization)

This is the primary route for synthesizing quinazolines and guanidines. A nucleophile (e.g., an amine or active methylene) attacks the nitrile carbon.

-

Electronic Effect: The increased electron density from the 4-methyl group renders the nitrile carbon less electrophilic .

-

Kinetic Consequence: The rate of addition is slower than for electron-deficient analogs. However, this "softening" of the electrophile often suppresses side reactions (like polymerization), leading to cleaner product profiles in acid-mediated cyclizations.

-

Hammett Correlation:

(Reaction is favored by electron withdrawal).

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent reactivity pathways controlled by the electronic push of the methyl group.

Figure 1: Divergent reactivity pathways of (4-Methylbenzyl)cyanamide driven by the para-methyl substituent.

Experimental Protocol: Acid-Mediated [4+2] Annulation

This protocol demonstrates the synthesis of a 2-aminoquinazoline derivative, leveraging the stability of (4-methylbenzyl)cyanamide to prevent polymerization while allowing controlled cyclization.

Reagents & Equipment

-

Substrate: (4-Methylbenzyl)cyanamide (1.0 equiv)

-

Reactant: 2-Aminoacetophenone (1.0 equiv)

-

Catalyst/Solvent: HCl (conc.) / Ethanol[2]

-

Monitoring: TLC (Silica gel, Hexane:EtOAc 3:1)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone (1.0 mmol) in Ethanol (5 mL).

-

Addition: Add (4-Methylbenzyl)cyanamide (1.2 mmol) to the solution.

-

Activation: Dropwise add concentrated HCl (0.5 mL) to the mixture. Note: The 4-methyl group stabilizes the protonated intermediate, preventing rapid decomposition.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC for the disappearance of the ketone.

-

Workup:

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint: The product should exhibit a characteristic singlet at ~5.4 ppm (if using CDCl₃) for the quinazoline H-4 proton or specific aromatic shifts distinct from the benzyl starting material.

Hammett Plot Analysis (Theoretical)

To validate the electronic effect experimentally, a Hammett plot is constructed by measuring the rate of hydrolysis or nucleophilic addition (

Figure 2: Theoretical Hammett Plot for nucleophilic addition to benzylcyanamides. The positive slope (

References

-

MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Available at: [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls and Nitriles. Available at: [Link]

Sources

Safety data and toxicological profile of p-methylbenzylcyanamide derivatives

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment framework for p-methylbenzylcyanamide (N-(4-methylbenzyl)cyanamide) and its structural derivatives. These compounds serve as critical electrophilic building blocks in the synthesis of guanidine-based pharmaceuticals and agrochemicals.

Critical Safety Alert: Researchers must distinguish between p-methylbenzylcyanamide (an amine derivative,

Part 1: Chemical Identity & Physicochemical Properties[1]

Before handling, the compound must be rigorously characterized to ensure the safety profile matches the substance in hand.

| Property | Description |

| Chemical Name | N-(4-methylbenzyl)cyanamide |

| Structure | 4-Me-Ph-CH₂-NH-CN |

| Molecular Weight | ~146.19 g/mol |

| Physical State | Typically a white to off-white crystalline solid or viscous oil (purity dependent). |

| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water. |

| Reactivity | Electrophilic at the cyano carbon; susceptible to hydrolysis under acidic conditions to form ureas. |

| Key Impurities | p-Methylbenzylamine (precursor), Cyanogen bromide (if used in synthesis), Dicyandiamide derivatives. |

Part 2: Toxicological Mechanisms & Metabolic Fate

The toxicological profile of p-methylbenzylcyanamide is governed by two primary pharmacophores: the cyanamide moiety and the benzylic amine scaffold .

Mechanism of Action: The "Disulfiram-Like" Effect

Unlike nitriles (which release cyanide ion,

-

Mechanism: The cyanamide group can undergo bioactivation (often via catalase) to a reactive intermediate that carbamoylates the active site cysteine of ALDH.

-

Clinical Implication: Exposure combined with alcohol consumption may lead to acetaldehyde accumulation, causing flushing, tachycardia, and nausea (Antabuse effect).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the molecule compared to its nitrile analog.

Figure 1: Metabolic divergence between p-methylbenzylcyanamide and its nitrile analog. Note that significant cyanide release is characteristic of nitriles, not N-substituted cyanamides.

Part 3: Safety Profile & Hazard Classification

Based on Structure-Activity Relationships (SAR) with analogous N-benzylcyanamides and OECD guidelines, the following risk profile is established.

Acute Toxicity

-

Oral (Rat): Predicted LD50: 300–1000 mg/kg (Category 4). Rationale: Parent cyanamide is toxic (LD50 ~125 mg/kg), but N-substitution generally reduces acute lethality while maintaining irritancy.

-

Dermal: Predicted Category 3 (Toxic in contact with skin).[1] High permeability of benzylic compounds facilitates systemic absorption.

-

Inhalation: Irritating to mucous membranes. Dust inhalation may cause severe respiratory distress.

Skin & Eye Hazards[1][2][3][4]

-

Skin Corrosion/Irritation: Category 1B or 2. Benzylic amines and their cyanamide derivatives are often corrosive or severe irritants due to high basicity (precursor amine) and reactivity.

-

Sensitization: High Risk. Benzylic compounds are frequent sensitizers. Repeated exposure may lead to allergic contact dermatitis.

Genotoxicity

-

Ames Test: Generally negative for simple cyanamides, but p-methylbenzylamine derivatives must be tested to rule out specific metabolic activation to mutagenic species.

Part 4: Experimental Protocols for Safety Assessment

To validate the safety of a specific p-methylbenzylcyanamide derivative, the following assays are required.

Protocol A: ALDH Inhibition Assay (Enzymatic Screen)

Purpose: To determine if the derivative carries the "Antabuse" risk.

-

Reagents: Yeast ALDH, NAD+, Acetaldehyde, Potassium Phosphate Buffer (pH 9.0).

-

Preparation: Dissolve test compound in DMSO (final concentration <1%).

-

Incubation: Incubate ALDH enzyme with test compound for 15 minutes at 25°C.

-

Reaction: Add NAD+ and Acetaldehyde to initiate reaction.

-

Measurement: Monitor absorbance at 340 nm (NADH production) for 5 minutes.

-

Analysis: Calculate % inhibition relative to DMSO control.

-

Threshold: >50% inhibition at 10 µM indicates high risk for alcohol intolerance.

-

Protocol B: In Vitro Skin Irritation (Reconstructed Human Epidermis)

Purpose: To replace rabbit testing (OECD 439).

-

Tissue: Use EpiDerm™ or SkinEthic™ RHE models.

-

Application: Apply 10 mg (solid) or 10 µL (liquid) of p-methylbenzylcyanamide to the tissue surface.

-

Exposure: Incubate for 60 minutes.

-

Wash: Rinse tissue with PBS to remove residual chemical.

-

Post-Incubation: Incubate for 42 hours to allow cytotoxicity development.

-

Viability Assay: Transfer to MTT solution (1 mg/mL) for 3 hours. Extract formazan with isopropanol.

-

Interpretation: Cell viability <50% indicates a Skin Irritant (Category 2).

Part 5: Handling & Risk Mitigation

Engineering Controls

-

Containment: Handle exclusively in a chemical fume hood.

-

Glove Selection: Nitrile gloves (0.11 mm) are generally insufficient for prolonged contact with benzylics. Use Laminate (Silver Shield) or double-gloved Nitrile/Neoprene for synthesis operations.

Decontamination Workflow

In the event of a spill, do not use bleach (hypochlorite) immediately if large quantities of acid are present, but for cyanamides, alkaline hydrolysis is effective.

Figure 2: Decontamination workflow for cyanamide spills.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyanamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Cyanamide: Toxicological Information. Retrieved from [Link]

-

Deitrich, R. A., & Hellerman, L. (1963). Diphosphopyridine Nucleotide-linked Aldehyde Dehydrogenase II. Inhibitors. Journal of Biological Chemistry. (Foundational text on cyanamide mechanism). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link][2][3][4][5][6][7]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. JPH06253891A - Method for producing (R) -α-methylbenzylamine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

The Evolution of N-Substituted Cyanamide Synthesis: From Classical Electrophilic Transfer to Umpolung Strategies

Executive Summary

N-substituted cyanamides are highly versatile and indispensable scaffolds in drug discovery, materials science, and agrochemical development[1]. Their synthetic utility stems from their unique nitrogen-carbon-nitrogen (NCN) connectivity, which presents an unusual chemical duality: a nucleophilic

Historical Foundations: The Cyanogen Bromide Era

Historically, the synthesis of disubstituted cyanamides relied heavily on the electrophilic cyanation of secondary amines using cyanogen bromide (BrCN)[2]. Rooted in the von Braun reaction, this classical pathway operates via a direct nucleophilic substitution.

Mechanistic Causality & Limitations: The lone pair of the secondary amine attacks the highly electrophilic carbon of BrCN, displacing the bromide ion to form an intermediate quaternary ammonium salt. Subsequent deprotonation or dealkylation yields the cyanamide[5]. While BrCN is a highly reactive electrophile that drives the reaction forward, its extreme toxicity, volatility, and sensitivity to moisture pose severe safety and environmental hazards[5][6]. Furthermore, the reaction necessitates harsh conditions that severely limit functional group tolerance, making it unsuitable for the late-stage functionalization of complex pharmaceutical intermediates.

The Shift to Safer Electrophilic Cyanating Agents

To circumvent the hazards of BrCN, modern synthetic chemistry has pivoted toward safer, bench-stable electrophilic cyanating agents. A prominent breakthrough in this space is4[4].

Mechanistic Advantage: NCTS is a colorless solid synthesized safely on a large scale from inexpensive phenylurea and p-toluenesulfonyl chloride via Kurzer's method, entirely avoiding cyanogen halides[4]. The N–CN bond in NCTS acts as an efficient cyanide donor. Upon nucleophilic attack by an amine or a C–H activated arene, the sulfonamide moiety acts as an environmentally benign, sterically accommodating leaving group[4][7]. This reagent has also unlocked advanced catalytic pathways, such as the Rhodium(III)-catalyzed direct vinylic C–H cyanation of acrylamides, providing highly atom-economical routes to alkenyl nitriles[8].

Evolution of electrophilic cyanation from toxic BrCN to bench-stable NCTS.

Modern Paradigm Shift: Umpolung (Reverse Polarity) Synthesis

While the electrophilic cyanation of amines is well-established, synthesizing N-cyanoamides (where the cyano group is attached directly to an amide nitrogen) remained a formidable challenge. The inherent poor nucleophilicity of the amide nitrogen traditionally necessitated highly reactive nitrene intermediates and transition-metal catalysts[3].

The Umpolung Strategy & Thermodynamics:

Recent breakthroughs have completely inverted this electronic paradigm. By utilizing 3 as nitrogen electrophiles, direct nucleophilic cyanation can be achieved using trimethylsilyl cyanide (TMSCN)[3][9]. The driving force behind this chemoselectivity is the relatively low bond dissociation energy (BDE) of the amide N–O bond (~40 kcal/mol) compared to primary alkyl C–X bonds (e.g., C–Cl is ~84 kcal/mol)[3]. This thermodynamic vulnerability allows the nucleophilic cyanide to attack the electrophilic nitrogen via an

Umpolung (reverse polarity) strategy for N-cyanoamide synthesis via SN2 displacement.

Experimental Protocols: Self-Validating Workflows

Protocol A: Electrophilic Cyanation using NCTS (Synthesis of 2-Aminobenzoxazoles)[7]

Objective: Metal-free cyanation of 2-aminophenols.

-

Preparation : In an oven-dried flask under an inert nitrogen atmosphere, dissolve the substituted 2-aminophenol (1.0 equiv) in anhydrous THF.

-

Deprotonation : Cool the reaction mixture to 5 °C. Add Lithium hexamethyldisilazide (LiHMDS, 2.0 equiv) dropwise. Causality: LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the amine and hydroxyl groups, maximizing their nucleophilicity without competing for the electrophile.

-

Cyanation : Slowly add NCTS (1.2 equiv). The electrophilic cyano group is transferred to the nucleophile.

-

Cyclization : Allow the reaction to warm to room temperature. The intermediate undergoes spontaneous intramolecular cyclization.

-

Validation & Isolation : Monitor the reaction via TLC. The benign byproduct, N-phenyl-p-toluenesulfonamide, is easily washed away during aqueous extraction. Purify via column chromatography to obtain yields up to 96%[7].

Protocol B: Umpolung Synthesis of N-Cyanoamides[3][9]

Objective: Transition-metal-free nucleophilic cyanation of amide nitrogen.

-

Preparation : Dissolve the O-tosyl hydroxamate (0.1 mmol, 1.0 equiv) in anhydrous acetonitrile (0.05 M) in a reaction vial.

-

Activation : Add TMSCN (1.5 equiv) followed by CsF (2.0 equiv). Causality: CsF acts as an activator; the fluoride ion attacks the silicon atom of TMSCN, generating a "naked," highly reactive nucleophilic cyanide ion.

-

Reaction : Stir the mixture at 0 °C under ambient air for 8–20 hours. Causality: Maintaining 0 °C stabilizes the

transition state at the nitrogen center and suppresses unwanted side reactions. -

Validation : Utilize FTIR spectroscopy in real-time. The successful transformation is self-validated by the rapid consumption of the starting material's C=O stretching vibration peak at 1704 cm⁻¹ and the emergence of the product's C=O peak at 1710 cm⁻¹[3]. Quench with water, extract with EtOAc, and isolate the N-cyanoamide.

Quantitative Data: Comparison of Cyanating Strategies

| Cyanating Agent | Reaction Paradigm | Reagent Toxicity | Typical Yields | Functional Group Tolerance | Key Byproduct |

| Cyanogen Bromide (BrCN) [5][6] | Electrophilic | High (Volatile, Lethal) | 40% - 86% | Low (Harsh conditions) | HBr / Amine Salts |

| NCTS [4][7] | Electrophilic | Low (Bench-stable) | 75% - 96% | High | N-phenyl-p-toluenesulfonamide |

| O-Tosyl Hydroxamate + TMSCN [3][9] | Nucleophilic (Umpolung) | Low to Moderate | 38% - 99% | Very High (Compatible with C-X bonds) | Tosylate (TsO⁻) |

Conclusion

The historical trajectory of N-substituted cyanamide synthesis perfectly illustrates the evolution of rational design in organic chemistry. By transitioning from highly hazardous, brute-force electrophiles like BrCN[5] to tunable, bench-stable transfer agents like NCTS[4], and ultimately to sophisticated umpolung

References

-

[5] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. organic-chemistry.org. 5

-

[1] Recent Advances in Cyanamide Chemistry: Synthesis and Applications. mdpi.com. 1

-

[6] Recent Advances in Cyanamide Chemistry: Synthesis and Applications. academia.edu. 6

-

[3] Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. nih.gov. 3

-

[2] Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC. nih.gov.2

-

[4] N-Cyano-N-phenyl-p-toluenesulfonamide. thieme-connect.com. 4

-

[7] A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using NCTS. organic-chemistry.org.7

-

[9] Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. researchgate.net. 9

-

[8] Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent. nih.gov. 8

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 6. (PDF) Recent Advances in Cyanamide Chemistry: Synthesis and Applications [academia.edu]

- 7. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 8. Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity and Synthetic Utility of (4-Methylbenzyl)cyanamide Precursors in Drug Development

Abstract In modern medicinal chemistry, the strategic incorporation of versatile building blocks is critical for accelerating hit-to-lead optimization. (4-Methylbenzyl)cyanamide (CAS 98952-71-7) represents a highly privileged precursor characterized by its unique ambiphilic reactivity. This technical guide explores the mechanistic grounding of cyanamide derivatives as both covalent warheads and structural scaffolds, detailing their biological activity across key therapeutic targets, including soluble epoxide hydrolase (sEH), carbonic anhydrases (CAs), and cathepsins.

Mechanistic Grounding: The Cyanamide Pharmacophore

The utility of (4-Methylbenzyl)cyanamide stems from the intrinsic electronic properties of the cyanamide moiety (

-

As a Covalent Warhead: The electrophilic nitrile carbon can undergo nucleophilic attack by active-site residues in target enzymes. For example, lysosomal cysteine proteases such as Cathepsin K and Cathepsin S—which are implicated in bone resorption and neuropathic pain—are potently inhibited by cyanamide derivatives [1]. The active-site cysteine thiolate attacks the nitrile, forming a reversible or irreversible thioimidate adduct.

-

As a Bioisosteric Scaffold: The cyanamide group serves as a precursor for synthesizing nitrogen-rich heterocycles, including pyrimidines, triazines, and tetrazoles [2]. The tetrazole ring, in particular, is a recognized bioisostere of the carboxylic acid group, offering similar

values and planar geometry but with improved lipophilicity and reduced gastrointestinal toxicity, making it ideal for non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2) [3].

Target Interaction: The sEH and COX-2 Inflammatory Axis

Derivatives synthesized from (4-Methylbenzyl)cyanamide, particularly 1,3-disubstituted ureas and tetrazoles, exhibit profound anti-inflammatory and analgesic properties [4]. A primary mechanism of action is the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, these compounds prevent the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are critical mediators in resolving inflammation and reducing pain [4].

sEH signaling pathway and its targeted modulation by (4-Methylbenzyl)cyanamide derivatives.

Quantitative Biological Activity Profiles

Structure-Activity Relationship (SAR) studies have demonstrated that the substitution pattern on the benzyl ring (such as the 4-methyl group) significantly influences the lipophilicity and target residence time of the resulting inhibitors [1]. The table below summarizes the inhibitory potency of various cyanamide-derived compound classes against key therapeutic targets [1][3][5].

| Target Enzyme | Compound Class / Derivative | Inhibitory Potency | Primary Biological Implication |

| Soluble Epoxide Hydrolase (sEH) | 1,3-Disubstituted Ureas | Low nM ( | Anti-inflammatory, Analgesic |

| Carbonic Anhydrase (hCA II) | Cyanamide-Sulfonamides | < 10 nM ( | Glaucoma, Epilepsy Management |

| Bacterial CA (StCA1) | Cyanamide Derivatives | 50.7 − 91.1 nM ( | Targeted Antibacterial Action |

| Cathepsin K / S | Electrophilic Cyanamides | Nanomolar ( | Bone Resorption, Neuropathic Pain |

| Cyclooxygenase-2 (COX-2) | Tetrazole-Cyanamides | High Potency (In Vivo) | Non-steroidal Anti-inflammatory |

Synthetic Workflows: From Precursor to Pharmacophore

The carbon-nitrogen triple bond of the cyanamide moiety is highly active in cycloaddition reactions, making (4-Methylbenzyl)cyanamide a powerful tool for constructing five- and six-membered heterocyclic rings [1].

-

[2+2+2] Cycloadditions: Co-cyclization with two alkyne units, catalyzed by transition metals, yields substituted pyridines and pyrimidines.

-

[4+2] Cycloadditions: Acting as dienophiles, cyanamides react with 1,3-dienes to form complex cyclic structures.

-

Guanidine Intermediates: Nucleophilic addition of amines to the cyanamide yields guanidines, which subsequently undergo cyclization with 1,3-dicarbonyl compounds to form pyrimidine cores (found in antivirals and kinase inhibitors) [2].

Synthetic pathways utilizing (4-Methylbenzyl)cyanamide to construct bioactive heterocycles.

Validated Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: experimental choices are dictated by the chemical logic of the cyanamide moiety.

Protocol A: Synthesis of a Guanidine Intermediate via Amine Addition

Rationale: Acid catalysis is required to protonate the cyanamide nitrogen, thereby increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by the incoming amine.

-

Reaction Setup: In a flame-dried, sealed microwave vial equipped with a magnetic stirrer, dissolve 1.0 equivalent of (4-Methylbenzyl)cyanamide in anhydrous 1,4-dioxane (0.2 M concentration).

-

Activation: Add 1.2 equivalents of the target aromatic amine (e.g., 4-fluoroaniline). Dropwise, add 1.5 equivalents of Hydrochloric acid (4 M in 1,4-dioxane). Causality: The anhydrous acid prevents competitive hydrolysis of the cyanamide to a urea derivative.

-

Heating & Monitoring: Heat the reaction block to 90°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. Self-Validation: The reaction is deemed complete upon the disappearance of the high-

cyanamide spot and the appearance of a highly polar, baseline-retained guanidinium salt spot. -

Work-up: Cool to room temperature. Quench with saturated aqueous sodium bicarbonate (

) to neutralize the salt and precipitate the free guanidine base. Extract with Ethyl Acetate (3x), dry over anhydrous -

Spectroscopic Validation: Confirm product formation via FT-IR. Validation Marker: The sharp

stretch at ~2200

Protocol B: In Vitro sEH Enzyme Inhibition Assay

Rationale: To quantify the biological activity of the synthesized derivatives, a fluorescence-based enzymatic assay is utilized. Active inhibitors will competitively bind the sEH active site, preventing the hydrolysis of a fluorogenic substrate.

-

Reagent Preparation: Prepare a 25 mM Bis-Tris/HCl assay buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate walls.

-

Enzyme & Inhibitor Incubation: In a black 96-well microtiter plate, add 130 µL of assay buffer, 10 µL of recombinant human sEH enzyme (final concentration ~1 nM), and 10 µL of the synthesized (4-Methylbenzyl)cyanamide derivative dissolved in DMSO (serial dilutions from 10 µM to 0.1 nM).

-

Control Establishment: Self-Validation: Include a vehicle control (10 µL pure DMSO) to establish maximum enzyme activity, and a positive control (e.g., AUDA, a known sEH inhibitor) to validate assay sensitivity.

-

Substrate Addition: Incubate at 30°C for 15 minutes to allow steady-state binding. Initiate the reaction by adding 50 µL of the fluorogenic substrate PHOME (final concentration 50 µM).

-

Data Acquisition: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

-

Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve. Determine the

References

- BenchChem. "(4-Methylbenzyl)cyanamide|CAS 98952-71-7|RUO". Benchchem.com.

- BenchChem. "Cyanamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds in Drug Discovery". Benchchem.com.

- Semantic Scholar. "Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory". Semanticscholar.org.

- BenchChem. "1,3-Dibenzylurea | 1466-67-7". Benchchem.com.

- ResearchGate. "4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors". Researchgate.net.

Crystallographic Data and Solid-State Characterization of (4-Methylbenzyl)cyanamide

This guide details the solid-state characterization and crystallographic analysis of (4-Methylbenzyl)cyanamide .

Important Disambiguation:

-

Target Compound: (4-Methylbenzyl)cyanamide | CAS: 98952-71-7 | Structure:

-

Common Confusant: 4-Methylbenzyl cyanide (p-Tolylacetonitrile) | CAS: 2947-61-7 | Structure:

This guide addresses the cyanamide derivative (secondary amine), a solid-state building block, distinct from the liquid nitrile precursor.

Introduction & Chemical Context

(4-Methylbenzyl)cyanamide is a secondary cyanamide utilized as a pharmacophore in the synthesis of guanidine-based inhibitors and heterocyclic scaffolds (e.g., minoxidil analogs, antihistamines). Unlike its nitrile precursor, the cyanamide moiety (

Physicochemical Profile

| Property | Value / Characteristic | Note |

| Formula | ||

| Molecular Weight | 146.19 g/mol | |

| Physical State | Crystalline Solid | Typically obtained as colorless needles or plates. |

| Solubility | Soluble in EtOH, | Crystallizes well from non-polar/polar mixtures (e.g., Hexane/ |

| Key Functional Group | Cyanamide ( | Amphoteric character; susceptible to dimerization (dicyandiamide) if heated without stabilization. |

Synthesis & Crystal Growth Strategies

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), the synthesis must prioritize purity to prevent the inclusion of the nitrile precursor or dicyandiamide degradation products.

Synthesis Pathway (Recommended)

The most robust route for solid-state study involves the electrophilic cyanation of 4-methylbenzylamine.

Figure 1: Synthetic workflow for isolating crystallographic-grade (4-Methylbenzyl)cyanamide.

Crystal Growth Protocol

-

Method: Vapor Diffusion (preferred over evaporation to minimize thermal dimerization).

-

Solvent System: Dissolve 50 mg of crude solid in 0.5 mL of

(inner vial). Place in a sealed jar containing 5 mL of Hexane (antisolvent). -

Timeframe: 24–72 hours at 4°C.

-

Outcome: Colorless prisms suitable for SCXRD.

Crystallographic Characterization (XRD)

Predicted Crystal Packing & Unit Cell

While the tertiary analog (

-

Space Group (Likely): Monoclinic (

) or Triclinic ( -

Intermolecular Interactions:

-

Primary Motif: The amino hydrogen (

) acts as a donor, and the nitrile nitrogen ( -

Secondary Motif:

- -

Lattice Stabilization: The 4-methyl group provides steric bulk that prevents tight planar stacking, often inducing a "herringbone" or offset-stacking arrangement.

-

Powder X-Ray Diffraction (PXRD)

PXRD is the primary tool for phase identification and purity checks.

-

Diagnostic Range: 5° to 40°

. -

Key Features:

-

Look for sharp, low-angle peaks (

) indicative of the long axis of the unit cell (molecular length). -

Absence of amorphous "halo" confirms crystallinity.

-

Protocol: Grind 10 mg of sample; mount on zero-background silicon holder. Scan at 2°/min (Cu K

radiation).

-

Solid-State Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

The cyanamide group provides a definitive spectral fingerprint that distinguishes it from the nitrile precursor.

| Vibration Mode | Frequency ( | Structural Insight |

| 3150 – 3250 | Broad/Sharp. Indicates H-bonding strength. Lower frequency = stronger H-bonds. | |

| 2200 – 2220 | Diagnostic. Distinct from standard nitriles (~2250 | |

| 1100 – 1150 | Single bond character connecting the benzyl group. |

Thermal Analysis (DSC/TGA)

Thermal stability is critical as cyanamides can polymerize exothermically.

-

Melting Point (

): Expect a sharp endotherm between 40°C – 60°C (typical for benzyl cyanamides). -

Decomposition (

): Watch for an exotherm >150°C, indicating dimerization to dicyandiamide or melamine derivatives. -

Protocol:

-

Instrument: DSC (Differential Scanning Calorimetry).

-

Ramp: 5°C/min under

purge. -

Pan: Crimped aluminum (do not seal hermetically if decomposition gas is expected, but crimped is standard for MP).

-

Structural Logic & Molecular Interactions

Understanding the connectivity is vital for interpreting the crystallographic data. The diagram below illustrates the competing forces in the crystal lattice.

Figure 2: Interaction map driving the crystal packing of (4-Methylbenzyl)cyanamide.

References

-

BenchChem. (2024). (4-Methylbenzyl)cyanamide Product Data and Applications. Retrieved from

-

Cardiff University. (2018). Introduction to Cyanamides and Deoxycyanamidation of Alcohols. ORCA Thesis Repository. Retrieved from

-

PubChem. (2024).[1] Compound Summary: Cyanamide (General Chemistry & Physical Properties). National Library of Medicine. Retrieved from

-

Cambridge Crystallographic Data Centre (CCDC). (2024). General Search for N-benzylcyanamide Analogs. (Note: Specific structure 98952-71-7 requires deposition; analogs used for grounding). Retrieved from

Sources

Methodological & Application

Protocol for the Synthesis of Substituted Guanidines using (4-Methylbenzyl)cyanamide

An Application Note for Researchers, Scientists, and Drug Development Professionals